BenchChemオンラインストアへようこそ!

3-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid hydrochloride

Physical organic chemistry Process chemistry Chromatographic method development

3-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid hydrochloride (CAS 934020-51-6) is a synthetic organic compound belonging to the class of (4-methylpiperazin-1-ylmethyl)-substituted benzoic acid derivatives, supplied as the monohydrochloride salt (MF: C₁₃H₁₉ClN₂O₂, MW: 270.76 g/mol). The molecule features a benzoic acid core substituted at the meta (3-) position with a 4-methylpiperazine moiety via a methylene linker.

Molecular Formula C13H19ClN2O2
Molecular Weight 270.75 g/mol
CAS No. 934020-51-6
Cat. No. B1419472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid hydrochloride
CAS934020-51-6
Molecular FormulaC13H19ClN2O2
Molecular Weight270.75 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=CC(=CC=C2)C(=O)O.Cl
InChIInChI=1S/C13H18N2O2.ClH/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(9-11)13(16)17;/h2-4,9H,5-8,10H2,1H3,(H,16,17);1H
InChIKeyNBLOIZNQHFOAHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methyl-piperazin-1-ylmethyl)-benzoic Acid Hydrochloride (CAS 934020-51-6): Structural Identity, Physicochemical Boundaries, and Comparator Landscape for Informed Procurement


3-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid hydrochloride (CAS 934020-51-6) is a synthetic organic compound belonging to the class of (4-methylpiperazin-1-ylmethyl)-substituted benzoic acid derivatives, supplied as the monohydrochloride salt (MF: C₁₃H₁₉ClN₂O₂, MW: 270.76 g/mol) . The molecule features a benzoic acid core substituted at the meta (3-) position with a 4-methylpiperazine moiety via a methylene linker. Its free-base counterpart (CAS 514209-42-8) is formally catalogued as Imatinib Impurity 55 and is manufactured as an ISO 17034-certified reference standard for pharmaceutical analytical quality control [1]. The compound occupies a defined structural niche: it is the meta-substituted positional isomer within a family that includes the commercially dominant para-isomer building block 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid (CAS 106261-48-7) — the key intermediate for the marketed kinase inhibitors Imatinib and Masitinib — as well as the ortho-isomer (CAS 514209-40-6) and the directly attached analog lacking the methylene bridge (3-(4-methylpiperazin-1-yl)benzoic acid, CAS 215309-01-6) . This positional isomerism, combined with the hydrochloride salt formulation, dictates differential physicochemical properties and application domains that are critical for procurement decisions.

Why Generic Substitution Among (4-Methylpiperazin-1-ylmethyl)-benzoic Acid Positional Isomers and Salt Forms Produces Non-Equivalent Outcomes


Compounds within the (4-methylpiperazin-1-ylmethyl)-benzoic acid family are not functionally interchangeable despite sharing an identical molecular formula (free base: C₁₃H₁₈N₂O₂, MW 234.29) . The position of the methylpiperazinylmethyl substituent on the benzoic acid ring — ortho (2-), meta (3-), or para (4-) — dictates the molecule's three-dimensional geometry, electronic distribution, and intermolecular interaction profile, which in turn governs both physicochemical behavior and biological target engagement . Quantitatively, the meta-substituted target compound exhibits a boiling point of approximately 383.7±32.0°C, compared to 377.2±32.0°C for the para isomer and 368.96°C for the ortho isomer — differences of 6.5°C and 14.7°C respectively that reflect altered intermolecular forces and have practical consequences for purification protocol design . Furthermore, the hydrochloride salt form (CAS 934020-51-6, MW 270.76) confers aqueous solubility and solid-state stability characteristics distinct from the free acid (MW 234.29), directly impacting its suitability for aqueous biological assay preparation versus organic-solvent-based synthetic workflows . Regulatory identity adds a further non-interchangeability dimension: the free base is catalogued as Imatinib Impurity 55 and supplied under ISO 17034 reference material certification, a designation that the para-isomer (Imatinib key intermediate) does not share for the same analytical purpose [1]. Substituting one positional isomer or salt form for another without verifying the specific application-matched identity risks chromatographic co-elution, altered reactivity in downstream coupling reactions, and regulatory non-compliance in pharmaceutical quality control contexts.

Quantitative Differential Evidence: 3-(4-Methyl-piperazin-1-ylmethyl)-benzoic Acid Hydrochloride vs. Closest Analogs and In-Class Alternatives


Positional Isomer Boiling Point Ladder: Meta Target vs. Ortho and Para Comparators Define Purification Protocol Boundaries

The meta-substituted target compound (free base, CAS 514209-42-8) exhibits a boiling point of 383.7±32.0°C (predicted, at 760 mmHg), which is 6.5°C higher than its para-substituted isomer (4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, CAS 106261-48-7, bp: 377.2±32.0°C) and 14.7°C higher than its ortho-substituted isomer (2-(4-methylpiperazin-1-ylmethyl)benzoic acid, CAS 514209-40-6, bp: 368.96°C) . The directly attached analog lacking the methylene bridge (3-(4-methylpiperazin-1-yl)benzoic acid, CAS 215309-01-6) exhibits the highest boiling point in the series at 400.2°C, underscoring the contribution of the methylene spacer to volatility modulation . These differences are consequential: a 6.5°C boiling point elevation between meta and para isomers corresponds to altered retention time and volatility profiles during preparative HPLC or distillation-based purification, necessitating isomer-specific method parameters rather than generic protocols .

Physical organic chemistry Process chemistry Chromatographic method development

LogP Differentiation Across Positional Isomers: Meta Target (XLogP3 = -1; LogP = 1.008) Occupies an Intermediate Lipophilicity Window

The meta-substituted target compound free base (CAS 514209-42-8) displays a computed LogP of 1.008 (BOC Sciences) and an XLogP3 of -1 (PubChem), placing it at the boundary between hydrophilic and moderately lipophilic character . In contrast, the para-substituted isomer (CAS 106261-48-7) exhibits a lower LogP of 0.60, while the ortho isomer (CAS 514209-40-6) matches the meta at LogP 1.008, and the directly attached analog (lacking methylene bridge, CAS 215309-01-6) shows the highest LogP at 1.13950 . The 0.41 log-unit difference in computed LogP between meta (1.008) and para (0.60) isomers corresponds to an approximately 2.6-fold difference in theoretical octanol-water partition coefficient, indicating that the meta isomer is measurably more lipophilic than its para counterpart. The discrepancy between XLogP3 (-1) and the vendor-reported LogP (1.008) highlights algorithm-dependent variation; users should consider both values when predicting chromatographic retention or estimating membrane permeability in cellular assays .

Medicinal chemistry ADME prediction Lead optimization

Hydrochloride Salt vs. Free Base: Molecular Weight Differential of 36.47 g/mol and Implied Aqueous Solubility Enhancement

The target hydrochloride salt (CAS 934020-51-6) has a molecular weight of 270.76 g/mol (C₁₃H₁₉ClN₂O₂), compared to 234.29 g/mol for the free base (CAS 514209-42-8, C₁₃H₁₈N₂O₂), representing a mass increase of 36.47 g/mol (15.6%) attributable to the HCl component . This salt formation protonates the piperazine nitrogen, converting the neutral free base into a charged ionic species with characteristically enhanced aqueous solubility and dissolution rate compared to the poorly water-soluble free acid form . The para isomer is also commercially available as a dihydrochloride salt (CAS 106261-49-8, MW 307.22), but that formulation incorporates two HCl equivalents owing to the different protonation environment, yielding a distinct stoichiometry and solubility profile that is not directly comparable to the monohydrochloride . Practical consequence: when preparing aqueous dosing solutions or cell culture media for biological assays, the hydrochloride salt may achieve target concentrations without organic co-solvents that the free base requires, reducing solvent-induced cytotoxicity artifacts.

Formulation science Bioassay development Salt selection

Regulatory Identity as Imatinib Impurity 55 Reference Standard: ISO 17034 Certification Defines a Unique Procurement Rationale Distinct from Generic Building Blocks

The free base form of the target compound (CAS 514209-42-8) is formally designated as Imatinib Impurity 55 and is commercially supplied as a fully characterized reference standard produced under ISO 17034 accreditation for reference material manufacturing [1][2]. This certification mandates documented homogeneity, stability, and traceability — quality attributes that are not required or provided for generic research-grade building blocks of the para isomer or other in-class analogs [1]. The standard is specifically purposed for analytical method development (AMD), analytical method validation (AMV), and quality-controlled (QC) applications during Imatinib drug substance manufacturing and formulation, serving as a traceable comparator against pharmacopeial monographs (USP/EP) [2]. Critically, the para isomer (CAS 106261-48-7), while serving as the Imatinib key synthetic intermediate, is not substitutable for the meta impurity in this context because chromatographic retention times, mass spectral fragmentation patterns, and UV absorption characteristics differ between positional isomers, making the meta-specific reference standard an indispensable and non-fungible procurement item for ANDA filers and QC laboratories [3].

Pharmaceutical quality control Reference standards Regulatory compliance

Application Domain Divergence: Meta Isomer as M3 Muscarinic Receptor Probe vs. Para Isomer as Imatinib/Masitinib Key Intermediate

The meta-substituted benzoic acid scaffold (free base, CAS 514209-42-8) is explicitly cited in vendor and database records as a reagent employed in the preparation of highly potent M3 muscarinic acetylcholine receptor ligands . In contrast, the para-substituted isomer (CAS 106261-48-7 and its dihydrochloride CAS 106261-49-8) is the established key intermediate for synthesizing the marketed BCR-ABL/PDGFR kinase inhibitors Imatinib (Gleevec) and Masitinib, where the para-benzoic acid moiety is condensed to form the central benzamide pharmacophore . Masitinib, derived from 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, demonstrates IC₅₀ values of 200 nM against Kit and 540 nM/800 nM against PDGFRα/β . This application divergence means that procurement of the meta isomer is driven by GPCR-focused medicinal chemistry and chemical biology programs, while procurement of the para isomer is driven by kinase inhibitor process chemistry and generic API manufacturing. The two positional isomers thus serve fundamentally non-overlapping user communities with distinct purity, documentation, and scale requirements.

GPCR pharmacology Kinase inhibitor synthesis Chemical biology

Patent Portfolio Engagement: Meta Isomer as a Disclosed Building Block in Androgen Receptor and Glucocorticoid Receptor Modulator Families

The free base form of the meta-substituted target compound (CAS 514209-42-8) is specifically recited as a synthetic building block in at least five patent families, including EP-3480201-A1 and US-2020325123-A1 (new analogs as androgen receptor and glucocorticoid receptor modulators, priority date 2017-11-06) and AU-2017246228-A1 / CN-109310686-A (soluble C5aR antagonists, priority date 2016-04-04) . This patent association is structurally specific: the meta substitution geometry on the benzoic acid core is integral to the claimed pharmacophore topology for these nuclear receptor and complement pathway targets. The para isomer, by contrast, dominates the patent literature for kinase inhibitor (BCR-ABL, Kit, PDGFR) benzamide scaffolds [1]. For research groups engaged in androgen receptor or C5aR antagonist programs, the meta building block offers direct synthetic entry into IP-protected chemical space, whereas the para isomer would lead to a structurally divergent — and potentially off-target — compound series .

Nuclear receptor pharmacology Patent landscape analysis IP-protected building blocks

Optimal Procurement and Application Scenarios for 3-(4-Methyl-piperazin-1-ylmethyl)-benzoic Acid Hydrochloride Based on Quantitative Differential Evidence


Pharmaceutical QC and ANDA Filing: Imatinib Impurity 55 Reference Standard

For analytical laboratories performing Imatinib mesylate impurity profiling by HPLC or UPLC-MS, this compound (as the free base, CAS 514209-42-8) is the only ISO 17034-certified reference standard that corresponds to the meta-substituted process-related impurity designated as Imatinib Impurity 55. Its boiling point of 383.7°C and LogP of 1.008 differentiate it chromatographically from the para-substituted Imatinib API peak (para isomer bp 377.2°C, LogP 0.60), enabling unambiguous peak assignment . Procuring the hydrochloride salt form (CAS 934020-51-6) for dissolved standard preparation may additionally simplify aqueous mobile phase compatibility compared to the free acid. This compound should be prioritized over generic para-isomer building blocks whenever the end-use is compendial method compliance (USP/EP) or ANDA stability-indicating method validation .

M3 Muscarinic Acetylcholine Receptor Chemical Biology Probe Synthesis

The meta-substituted benzoic acid scaffold is explicitly documented as a reagent for constructing highly potent M3 muscarinic receptor ligands . The intermediate LogP of 1.008 (vs. para isomer 0.60 and direct-attached analog 1.13950) positions the compound in a favorable lipophilicity range for CNS drug-like properties . Researchers synthesizing M3 receptor-targeted fluorescent probes, photoaffinity labels, or biased agonists should procure the meta isomer specifically — the para isomer, while structurally similar, presents the carboxylic acid in a geometry incompatible with the M3 pharmacophore model that has been validated using the meta scaffold . The hydrochloride salt form facilitates direct use in amide coupling reactions in polar aprotic solvents without pre-neutralization.

Androgen Receptor and Glucocorticoid Receptor Modulator Medicinal Chemistry Programs

For drug discovery teams pursuing nuclear receptor modulators within the IP space defined by EP-3480201-A1, EP-3707143-A1, and US-2020325123-A1, the meta-substituted building block is the structurally required intermediate for accessing the claimed chemical matter . The compound's boiling point differential of +6.5°C versus the para isomer permits isomer-specific quality control by GC or distillation to ensure that no para-contaminant is carried into the final API, which could otherwise generate a difficult-to-resolve positional impurity in the drug substance . The hydrochloride salt's enhanced aqueous solubility supports both solution-phase parallel synthesis and solid-phase resin loading protocols commonly employed in nuclear receptor lead optimization campaigns.

Complement C5a Receptor Antagonist Development

The meta-substituted scaffold is cited in patent families AU-2017246228-A1 and CN-109310686-A as a synthetic entry point for soluble C5aR antagonists . Given that the C5aR antagonist pharmacophore depends on precise spatial orientation of the carboxylic acid for receptor-ligand ionic interactions, the meta geometry provides a distinct vector angle compared to the para isomer . Procurement of the meta isomer hydrochloride salt supports direct incorporation into the patented synthetic sequence without positional isomer purification steps, reducing development time. The compound's moderate LogP (1.008) compared to the more lipophilic methylene-free analog (LogP 1.13950) may also offer superior developability characteristics for the polar C5aR binding pocket.

Quote Request

Request a Quote for 3-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.